N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide
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Overview
Description
N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclohexyl ring substituted with an acetamide group and a side chain containing both amino and methylamino groups. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide typically involves multiple steps. One common method starts with the cyclohexylamine, which undergoes a series of reactions to introduce the acetamide group and the aminoethyl side chain. The process may involve:
Acylation: Cyclohexylamine reacts with acetic anhydride to form N-cyclohexylacetamide.
Alkylation: The N-cyclohexylacetamide is then alkylated with 2-chloroethylamine hydrochloride in the presence of a base to introduce the aminoethyl group.
Methylation: Finally, the amino group is methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or thiolates in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and resulting in physiological effects.
Comparison with Similar Compounds
- N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-methanamide
- N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-propionamide
Comparison: N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide is unique due to its specific acetamide substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. The presence of the acetamide group can influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[4-[2-aminoethyl(methyl)amino]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(15)13-10-3-5-11(6-4-10)14(2)8-7-12/h10-11H,3-8,12H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHZICKRURMPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N(C)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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